1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Corrosion Inhibition
1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives exhibit significant potential as corrosion inhibitors for carbon steel in hydrochloric acid solutions. Studies demonstrate that these compounds effectively inhibit steel corrosion through a chemisorption process, showcasing increased inhibition efficiency with higher concentrations. The adsorption process adheres to Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface. This property is crucial for the development of new, efficient, and environmentally friendly corrosion inhibitors in various industrial applications (Zarrouk et al., 2015).
Photoluminescent Materials
The synthesis of new photoluminescent materials incorporating this compound units has been explored for potential applications in organic electronics and photovoltaics. These materials exhibit strong photoluminescence properties and enhanced photochemical stability compared to saturated polymers. Their good solubility and processability make them suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and polymer solar cells, offering a pathway to more efficient and stable optoelectronic components (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibition
Research on this compound derivatives has identified their potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in oxalate and glycolate metabolism. These compounds, particularly those with significant lipophilic substituents, show potent in vitro inhibitory activity against GAO. This inhibition could be beneficial in the treatment of disorders related to oxalate overproduction, such as certain types of kidney stones, indicating a new direction for therapeutic research (Rooney et al., 1983).
Organic Synthesis and Drug Development
The structural framework of this compound is pivotal in the synthesis of complex organic molecules, serving as a key intermediate in the construction of pharmacologically active compounds. Its reactive sites facilitate a variety of chemical transformations, enabling the creation of diverse molecular architectures. This versatility is essential in the development of new drugs and materials with enhanced performance characteristics, highlighting the importance of this compound in medicinal chemistry and materials science research (Sundberg, Pearce, & Laurino, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-oxobutyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)4-5-9-7(11)2-3-8(9)12/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBCHYZICJDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546506-43-7 |
Source
|
Record name | 1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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